
6-(4-Methylphenyl)pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methylphenyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. (Basic) What are the common synthetic routes for 6-(4-Methylphenyl)pyridazin-3-amine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. A general approach involves reacting substituted phenyl precursors with pyridazine derivatives under controlled conditions. For example, ethyl aroylacetates (e.g., 4-methylphenyl-substituted variants) are condensed with hydrazine derivatives to form pyridazinone intermediates, followed by amination at the 3-position . Reaction parameters such as temperature, catalyst choice (e.g., acid/base conditions), and solvent polarity critically affect yield. Substituent effects on the phenyl ring (e.g., electron-donating groups like methyl) can stabilize intermediates, improving cyclization efficiency .
Q. (Basic) How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Structural characterization employs:
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with aromatic protons in the 7.1–8.5 ppm range and methyl groups at ~2.26 ppm .
- X-ray crystallography : Single-crystal analysis reveals planar pyridazine rings with dihedral angles between the pyridazine and phenyl moieties (e.g., 5.2° in related derivatives), confirming steric and electronic interactions .
- IR spectroscopy : Stretching vibrations for NH (3089 cm−1) and sulfonyl groups (1332 cm−1) validate functional groups .
Q. (Advanced) How can researchers address discrepancies in biological activity data for pyridazin-3-amine derivatives across different studies?
Discrepancies often arise from variations in substituent effects, assay conditions, or target selectivity. To resolve these:
- Systematic SAR studies : Compare derivatives with controlled substituent changes (e.g., 4-methylphenyl vs. 4-fluorophenyl) to isolate electronic or steric contributions .
- QSAR modeling : Use 3D-QSAR to correlate structural features (e.g., Hammett constants, logP) with activity trends, as demonstrated for triazine analogs .
- Assay standardization : Replicate studies under identical conditions (e.g., enzyme concentrations, pH) to minimize experimental variability .
Q. (Advanced) What computational approaches are used to model the interactions of this compound with biological targets?
- Molecular docking : Programs like AutoDock predict binding modes to receptors (e.g., COX-2), identifying key interactions like hydrogen bonds with active-site residues .
- Molecular dynamics (MD) simulations : Assess ligand-receptor stability over time, evaluating conformational changes in aqueous environments .
- DFT calculations : Optimize geometries and calculate electrostatic potential maps to rationalize reactivity and binding affinity .
Q. (Advanced) How do hydrogen-bonding patterns in the crystal lattice affect the physicochemical properties of this compound?
Hydrogen-bonding networks influence solubility, melting points, and stability:
- Graph-set analysis : Classify motifs (e.g., R_2$$^2(8) rings) to predict packing efficiency. For example, N–H···N bonds in pyridazine derivatives enhance lattice stability .
- Solvent interactions : Polar solvents disrupt H-bonding, increasing solubility, as observed in sulfonamide analogs .
- Thermal analysis : Differential scanning calorimetry (DSC) correlates melting points with H-bond density; stronger networks yield higher mp .
Q. (Basic) What pharmacological activities are associated with this compound derivatives?
Pyridazin-3-amine derivatives exhibit diverse activities:
- Cardioactive effects : Modulation of ion channels (e.g., Ca2+ or K+) in vascular smooth muscle .
- Enzyme inhibition : Selective COX-2 inhibition via sulfonamide analogs, reducing inflammation .
- Antileukemic activity : Triazine derivatives with 4-methylpiperidine substituents show cytotoxicity in leukemia cell lines .
Q. (Advanced) How can crystallographic software (e.g., SHELX) resolve challenges in structural validation of this compound derivatives?
- Structure solution : SHELXD identifies heavy atom positions via dual-space methods, critical for resolving disordered regions .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-atom positions using riding models .
- Twinned data : SHELXTL handles twinning via HKLF5 format, improving accuracy for low-symmetry crystals .
Q. (Advanced) What strategies optimize the synthesis of this compound derivatives with heteroaryl substituents?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for cyclization steps .
- Catalyst screening : Pd/C or CuI enhances cross-coupling efficiency for aryl-heteroaryl bonds .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during amination .
Q. (Basic) How are impurities or byproducts identified during the synthesis of this compound?
- HPLC-MS : Detects low-abundance byproducts (e.g., uncyclized intermediates) via retention time and mass-to-charge ratios .
- TLC monitoring : Tracks reaction progress using silica plates and UV visualization .
- Elemental analysis : Confirms purity by matching experimental vs. theoretical C/H/N percentages .
Q. (Advanced) How do steric and electronic effects of substituents influence the bioactivity of this compound analogs?
- Electron-withdrawing groups (EWGs) : Fluorine or nitro substituents increase electrophilicity, enhancing enzyme inhibition (e.g., COX-2 IC50 = 0.12 µM for 4-fluorophenyl analogs) .
- Steric hindrance : Bulky groups (e.g., trifluoromethyl) reduce binding to compact active sites but improve metabolic stability .
- Hydrophobic interactions : Methyl or morpholine groups enhance membrane permeability, critical for CNS-targeted agents .
属性
CAS 编号 |
342047-22-7 |
---|---|
分子式 |
C11H11N3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
6-(4-methylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14) |
InChI 键 |
MJIYMQJPGQLPKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。